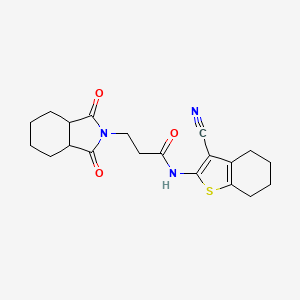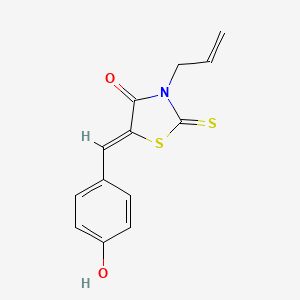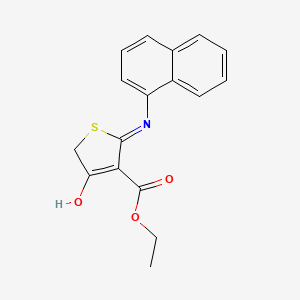![molecular formula C19H20ClN3O3 B10893069 5-[(2-chlorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10893069.png)
5-[(2-chlorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-FURAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. This compound features a complex structure that includes a chlorophenoxy group, a pyrazolylmethyl group, and a furanamide moiety, making it an interesting subject for chemical research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-FURAMIDE can be achieved through a multi-step process involving the following key steps:
-
Formation of the Chlorophenoxy Intermediate
- React 2-chlorophenol with formaldehyde in the presence of a base such as sodium hydroxide to form 2-chlorophenoxymethanol.
- Reaction conditions: Reflux at 80-90°C for 4-6 hours.
-
Synthesis of the Pyrazolylmethyl Intermediate
- React 1-ethyl-1H-pyrazole with chloromethyl methyl ether in the presence of a base such as potassium carbonate to form 1-ethyl-1H-pyrazol-3-ylmethyl chloride.
- Reaction conditions: Stirring at room temperature for 12-16 hours.
-
Coupling Reaction
- Combine the chlorophenoxymethanol and pyrazolylmethyl chloride intermediates in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
- Reaction conditions: Stirring at room temperature for 24-48 hours.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the furanamide moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Major products: Oxidized derivatives of the furanamide group.
-
Reduction
- Reduction reactions can be performed on the chlorophenoxy group using reducing agents like lithium aluminum hydride or sodium borohydride.
- Major products: Reduced derivatives of the chlorophenoxy group.
-
Substitution
- The compound can undergo nucleophilic substitution reactions at the chlorophenoxy group using nucleophiles such as amines or thiols.
- Major products: Substituted derivatives with various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Reaction conditions: Vary depending on the specific reaction, typically involving controlled temperatures and pH levels.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules:
Biology
Biological Activity Studies: The compound can be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors in the body.
Industry
Agrochemicals: The compound can be explored for its potential use as an agrochemical, such as a pesticide or herbicide.
Materials Science:
Wirkmechanismus
The mechanism of action of 5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **5-[(2-BROMOPHENOXY)METHYL]-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-FURAMIDE
- **5-[(2-FLUOROPHENOXY)METHYL]-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-FURAMIDE
- **5-[(2-METHOXYPHENOXY)METHYL]-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-FURAMIDE
Uniqueness
The uniqueness of 5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-FURAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the chlorophenoxy group may enhance its reactivity and potential biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C19H20ClN3O3 |
|---|---|
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
5-[(2-chlorophenoxy)methyl]-N-[(1-ethylpyrazol-3-yl)methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C19H20ClN3O3/c1-3-23-11-10-14(21-23)12-22(2)19(24)18-9-8-15(26-18)13-25-17-7-5-4-6-16(17)20/h4-11H,3,12-13H2,1-2H3 |
InChI-Schlüssel |
AIWJDVBAVHTIIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC(=N1)CN(C)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10893000.png)


![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B10893013.png)
![N-butyl-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10893016.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10893018.png)


![11-methyl-4-[5-[(4-propylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10893042.png)
![Methyl 7-(2,4-dichlorophenyl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10893046.png)
![3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B10893051.png)
![1-ethyl-N-(1-methyl-5-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B10893067.png)
![2-[3-(Difluoromethoxy)phenyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole](/img/structure/B10893070.png)
